molecular formula C4H7IO B117619 (E)-3-Iodo-2-buten-1-ol CAS No. 37428-58-3

(E)-3-Iodo-2-buten-1-ol

Cat. No.: B117619
CAS No.: 37428-58-3
M. Wt: 198 g/mol
InChI Key: FGVPOVUNPAAFPT-DUXPYHPUSA-N
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Description

(E)-3-Iodo-2-buten-1-ol (CAS RN: 37428-58-3) is an organic compound with the molecular formula C4H7IO and an average molecular mass of 198.003 g/mol . This compound is characterized by its specific (E) configuration around the double bond, a critical feature that defines its stereochemistry in synthetic applications . It functions as a versatile synthetic intermediate, or building block, in organic chemistry research. For instance, iodo-alkenol derivatives analogous to this compound are utilized in cross-metathesis reactions, a powerful method for constructing complex molecular structures like the hydrophobic moiety of rhamnolipids . Furthermore, primary allylic alcohols similar to this compound serve as key starting materials in acid-catalyzed cyclization reactions for the synthesis of dihydrobenzodipyran-2-ones, which are frameworks of interest in medicinal chemistry . As a reagent, its utility is derived from the reactivity of both the iodine substituent, which can participate in cross-coupling reactions, and the alcohol functional group, which can be further functionalized. This product is intended for research purposes as a chemical standard and synthetic precursor. For Research Use Only. Not for use in diagnostic or therapeutic procedures, and not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-iodobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVPOVUNPAAFPT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of E 3 Iodo 2 Buten 1 Ol

Intermolecular and Intramolecular Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net (E)-3-Iodo-2-buten-1-ol, with its vinyl iodide moiety, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. researchgate.netlancs.ac.uk

Carbon-Carbon Bond Formation (e.g., Heck-Mizoroki, Csp2-Si bond formation)

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, is a powerful tool for C-C bond formation. libretexts.orgmdpi-res.com In the context of this compound, this reaction allows for the introduction of various substituents at the C3 position. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted product and regenerate the catalyst. libretexts.orgresearchgate.net

The formation of Csp2-Si bonds using this compound can be achieved through silicon-based cross-coupling reactions. These reactions, often catalyzed by palladium, provide a route to vinylsilanes, which are valuable intermediates in organic synthesis. google.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

Reactant 1 Reactant 2 Catalyst Product Type
This compound Alkene Palladium Complex Substituted Butenol (B1619263)

Carbon-Heteroatom Bond Formation (e.g., C-O, C-S, C-N Coupling)

Palladium and copper-catalyzed cross-coupling reactions are also employed for the formation of carbon-heteroatom bonds. nih.gov The reaction of this compound with alcohols, thiols, and amines can lead to the corresponding vinyl ethers, vinyl sulfides, and enamines, respectively. For instance, copper(I)-catalyzed C-O cross-coupling reactions provide a method for synthesizing vinylic ethers from vinyl halides and alcohols. nih.govacs.org These reactions often require a ligand, such as a phenanthroline derivative, to facilitate the coupling. nih.gov

Similarly, C-N bond formation can be achieved through palladium-catalyzed coupling reactions. These methods are crucial for the synthesis of nitrogen-containing compounds. mit.edu

Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions

Reactant 1 Reactant 2 Catalyst Product Type
This compound Alcohol Copper(I) salt/ligand Vinyl Ether
This compound Thiol Palladium or Copper Catalyst Vinyl Sulfide

Reductive Cross-Coupling of Vinyl Iodides

Reductive cross-coupling reactions offer a method to form C-C bonds by coupling two different electrophiles, such as a vinyl iodide and an alkyl halide, in the presence of a reducing agent and a transition metal catalyst. While specific examples detailing the reductive cross-coupling of this compound are not prevalent in the provided search results, the general principle involves the formation of an organometallic intermediate from the vinyl iodide, which then couples with the second electrophile. researchgate.net Iron-catalyzed cross-coupling reactions of vinyl iodides with Grignard reagents are also a known transformation. lancs.ac.uk

Rearrangement Chemistry

The structural features of this compound and its derivatives make them susceptible to various rearrangement reactions, leading to the formation of new carbon skeletons and functional groups.

Halogen Bond-Promoted Aryl Migration Reactions

Recent research has shown that halogen bonds can promote 1,2-aryl migration in allylic alcohols. rsc.org This type of reaction can be initiated by visible light and proceeds through a radical addition/migration cascade. While not directly referencing this compound, this methodology could potentially be applied to its derivatives where an aryl group is present, using the iodine atom as a halogen bond donor to facilitate the rearrangement. rsc.org

Semi-Pinacol Rearrangements of Allylic Alcohols

The semi-pinacol rearrangement is a classic transformation in organic chemistry involving the 1,2-shift of a group adjacent to a carbon bearing a leaving group, leading to the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com Allylic alcohols, such as this compound, can undergo a Type 2 semi-pinacol rearrangement. wikipedia.orgsynarchive.com In this process, electrophilic addition to the alkene can generate a carbocation, which then triggers the rearrangement of the adjacent alcohol-bearing carbon, resulting in the formation of a carbonyl compound. wikipedia.org The iodine atom in this compound can act as a leaving group, facilitating the formation of the initial carbocation necessary for the rearrangement.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Vinyl iodide
Vinylsilane
Vinyl ether
Vinyl sulfide
Enamine
Ketone
Aldehyde
Grignard reagent

Sigmatropic and Ene Reactions in Stereoselective Cyclization

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for the stereocontrolled formation of rings. msu.edu this compound and its derivatives can participate in such transformations, including sigmatropic rearrangements and ene reactions, to yield cyclic products with high stereoselectivity.

Sigmatropic rearrangements involve the migration of a sigma-bond across a conjugated system. While direct examples involving this compound are not extensively documented in the provided context, the principles of reactions like the Cope and Claisen rearrangements are relevant. msu.edu These ntu.edu.sgntu.edu.sg-sigmatropic shifts are known for their high degree of stereospecificity. msu.edu In a related context, the 2-oxonia-Cope rearrangement, a variation of the Cope rearrangement, has been noted to play a role in the racemization of products during certain cyclization reactions. beilstein-journals.org

Ene reactions are another class of pericyclic reactions involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). msu.edu The reaction of 3-buten-1-ol (B139374) with aldehydes or ketones in the presence of acid to form tetrahydropyran (B127337) (THP) rings is a classic example of a Prins cyclization, which can proceed through an ene-type mechanism. beilstein-journals.orgnih.gov This reaction involves the formation of an oxocarbenium ion intermediate that is captured by a π-nucleophile. beilstein-journals.orgnih.gov The stereochemical outcome of such cyclizations can often be rationalized by a chair-like transition state. beilstein-journals.org For instance, the Prins cyclization has been utilized in the synthesis of various substituted tetrahydropyrans and dihydropyrans. nih.gov

The stereoselectivity of these cyclization reactions is a key feature. For example, the hydroboration of certain enol ethers, followed by oxidation, has been shown to proceed with steric shielding controlling the stereochemical outcome. ntu.edu.sg

Functional Group Interconversions at the Allylic Alcohol Moiety

The allylic alcohol group in this compound is a versatile functional handle that can be modified through various transformations.

Dehydroxylative alkylation involves the replacement of the hydroxyl group with an alkyl group. While specific examples for this compound are not detailed, general methodologies for the alkylation of allylic alcohols are well-established. Palladium-catalyzed allylic substitution is a prominent method for forming C-C, C-N, and C-O bonds under mild conditions. acs.org These reactions often proceed via a π-allyl palladium intermediate. acs.org For instance, palladium-catalyzed decarboxylative allylic alkylation of substituted allyl enol carbonates has been reported. ethernet.edu.et

Vinyl triflones are valuable synthetic intermediates. The conversion of acetylenic compounds to (Z)-β-iodovinyl triflones can be achieved in a single step through the addition of hydrogen iodide. researchgate.net Access to (Z)-α-iodovinyl triflones is also possible through a two-step sequence involving the addition of tributyltin hydride to acetylenic triflones to generate (Z)-α-(tributylstannyl)vinyl triflones, followed by an iododestannylation reaction. researchgate.net These iodovinyl triflones can then undergo palladium(0)-mediated Stille reactions to stereospecifically provide trisubstituted vinyl and dienyl triflones. researchgate.net

Reactivity Involving Vinyl-Type Carbocation Intermediates

The generation of carbocation intermediates opens up pathways for various nucleophilic substitution and rearrangement reactions.

Nucleophilic substitution at an allylic carbon can proceed through an SN1 mechanism, involving a carbocation intermediate. uou.ac.in Primary allylic halides, such as the chloride derived from this compound, are notably reactive in SN1 reactions due to the formation of a resonance-stabilized allylic carbocation. uou.ac.in This can lead to the formation of rearranged products. For example, the hydrolysis of 1-chloro-2-butene (B1196595) yields a mixture of 2-buten-1-ol and 1-buten-3-ol, demonstrating the attack of the nucleophile at both ends of the allylic system. uou.ac.in

The dehydration of alcohols can also proceed via carbocation intermediates. For instance, the dehydration of stearyl alcohol to produce α-olefins is proposed to occur through the formation of a carbonium ion (carbocation) intermediate at Lewis acid sites. researchgate.net This intermediate then eliminates a proton to form the alkene. researchgate.net The reactivity of iodoarenes, which can be activated to behave as aryl cation equivalents, provides a parallel for the potential reactivity of the vinyl iodide moiety in this compound under certain conditions. acs.org

Mechanistic Investigations of Reactions Involving E 3 Iodo 2 Buten 1 Ol

Elucidation of Catalytic Cycles

Catalytic cycles are fundamental to understanding how transition metals facilitate chemical transformations. For reactions involving (E)-3-iodo-2-buten-1-ol, the specific pathways are highly dependent on the metal catalyst employed.

Nickel-Catalyzed Redox Cycles and Oxidative Addition Pathways

Nickel catalysis is distinguished by its ability to readily engage in one-electron processes, allowing it to access various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). nih.govnih.gov This facility enables unique mechanistic pathways, particularly in cross-coupling reactions. The catalytic cycle for reactions involving vinyl iodides like this compound typically commences with the oxidative addition of the C−I bond to a low-valent nickel(0) species. nih.gov This step is often facile due to nickel's electropositive nature and results in the formation of a vinylnickel(II) intermediate. nih.gov

The nature of the oxidative addition can be influenced by the ligand sphere around the nickel center. nih.gov For instance, sterically encumbering ligands can favor one-electron activation processes, potentially leading to radical intermediates, whereas less bulky ligands may promote a two-electron oxidative addition. nih.gov Density functional theory (DFT) calculations have shown that the coordination of the olefin in the vinyl iodide to the Ni(0) center can facilitate the oxidative addition step. nih.gov Following oxidative addition, the resulting Ni(II) complex can undergo further steps such as transmetallation or insertion, ultimately leading to reductive elimination to form the product and regenerate the active Ni(0) catalyst. nih.gov In some cases, especially in reductive cross-coupling reactions, the cycle may involve Ni(I) and Ni(III) intermediates, where radical species are generated and subsequently captured by a nickel complex. chinesechemsoc.orgnih.govnih.gov

Table 1: Proposed Nickel Oxidation States in Catalytic Cycles

Catalytic Step Initial Ni State Final Ni State Key Process
Oxidative Addition Ni(0) Ni(II) C-I bond cleavage
Radical Generation Ni(I) Ni(II) Single Electron Transfer (SET)
Radical Capture Ni(II) Ni(III) Formation of Ni(III) species

Palladium-Catalyzed Transmetallation and Reductive Elimination Steps

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nobelprize.orglibretexts.org The mechanism for the coupling of this compound typically follows the well-established cycle for reactions like Suzuki-Miyaura or Stille couplings. nobelprize.orgresearchgate.net The cycle begins with the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a square planar vinylpalladium(II) halide intermediate. wikipedia.orgyoutube.com

The subsequent crucial step is transmetallation, where an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide. nobelprize.orgyoutube.com The efficiency of this step can be significantly influenced by the choice of base and solvent. researchgate.net For example, in Suzuki-Miyaura reactions, hydroxide (B78521) ions can play a multifaceted role, facilitating the formation of a more reactive palladium-hydroxo complex while also potentially forming unreactive boronate species. researchgate.net

After transmetallation, the two organic groups are positioned on the palladium(II) center. The final step is reductive elimination, where a new carbon-carbon bond is formed, releasing the coupled product and regenerating the Pd(0) catalyst. nobelprize.org For this step to occur, the organic ligands typically need to be in a cis orientation to one another on the palladium complex. youtube.com The reductive elimination is often the product-forming and turnover-limiting step in many cross-coupling reactions.

Copper-Catalyzed Mechanistic Insights

Copper-catalyzed reactions offer a cost-effective alternative to palladium and nickel catalysis. The mechanisms, however, can be more complex and are often the subject of debate. Proposed catalytic cycles frequently involve Cu(I) and Cu(II) or Cu(I) and Cu(III) redox couples. researchgate.netrsc.org In some transformations, a Cu(II)/Cu(III)/Cu(I) cycle has been proposed. researchgate.net

For reactions involving substrates like this compound, the cycle may initiate with the oxidative addition of the C-I bond to a Cu(I) species to form a Cu(III) intermediate. This high-valent copper species can then undergo reductive elimination to form the desired product and regenerate a Cu(I) catalyst. Alternatively, mechanisms involving single-electron transfer (SET) pathways leading to radical intermediates are also plausible, particularly in photoredox or oxidative coupling reactions. researchgate.net The specific pathway is highly dependent on the reaction conditions, the nature of the ligands, and the coupling partners involved. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. These transient species often dictate the selectivity and efficiency of a catalytic reaction.

Radical Intermediates and Chain Processes

In many transition metal-catalyzed reactions, particularly with nickel, the involvement of radical intermediates has been identified. nih.govnih.gov These species can arise from single-electron transfer (SET) events between the metal center and the substrate. rsc.orgrsc.org For instance, a Ni(I) complex can react with a vinyl iodide to generate a vinyl radical and a Ni(II) species. chinesechemsoc.org This radical can then participate in subsequent steps, such as addition to another reactant or capture by a metal complex. chemrxiv.orgresearchgate.net

Radical chain processes have been proposed in certain nickel-catalyzed reductive cross-couplings. chinesechemsoc.orgresearchgate.net In such a mechanism, an initially formed radical propagates through a series of steps, generating the product and a new radical species that continues the chain. The presence of these radical intermediates can be inferred from trapping experiments or the observation of characteristic side products. Under visible-light-induced palladium catalysis, hybrid vinyl palladium radical intermediates have been proposed, which can undergo processes like 1,5-hydrogen atom transfer (HAT). nih.gov

Organometallic Complexes and Metallacyclopropane Formations

The isolation and characterization of organometallic complexes that lie on the catalytic cycle provide direct evidence for a proposed mechanism. For reactions involving this compound, key intermediates would include vinyl-metal complexes of nickel and palladium. nih.govnih.govscite.ai For example, vinyl-Ni(II)-iodide intermediates have been isolated and structurally characterized, confirming their competence in catalytic cycles. nih.gov Similarly, palladium complexes with alcohol-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and studied to understand the influence of the ligand structure on reactivity. nih.gov

In some catalytic reactions involving alkenes or alkynes, metallacyclic intermediates are proposed. wikipedia.orgnih.gov A metal-alkene complex can be viewed as a metallacyclopropane, which is the smallest type of metallacycle. wikipedia.org While less common for vinyl halides, related metallacyclic structures like nickelacyclopropanes or palladacyclopropanes could be invoked in certain transformations, particularly those involving multicomponent reactions or unique ligand systems. wikipedia.org For instance, in nickel-catalyzed couplings of alkynes and alcohols, a nickelacycle species is a proposed intermediate that undergoes protonation to afford a vinylnickel species. nih.gov

Table 2: Spectroscopic and Analytical Techniques for Intermediate Characterization

Intermediate Type Characterization Technique Information Obtained
Organometallic Complexes X-ray Crystallography Solid-state structure, bond lengths, and angles
NMR Spectroscopy Solution-state structure and dynamics
Radical Intermediates EPR Spectroscopy Detection and characterization of paramagnetic species
Radical Trapping Indirect evidence of radical formation
Catalytic Species UV-Vis Spectroscopy Monitoring catalyst speciation in solution

Transition State Analysis and Kinetic Studies

Transition state analysis and kinetic studies are pivotal in elucidating reaction mechanisms, providing quantitative data on reaction rates and the energetic profiles of reaction pathways. The transition state, a high-energy, transient configuration of atoms, represents the energetic barrier that must be overcome for reactants to convert into products. Computational chemistry offers powerful tools for locating and characterizing these transition states. youtube.com

For reactions involving allylic alcohols, computational methods such as ab initio molecular orbital calculations and density functional theory (DFT) are employed to map the potential energy surface. rsc.org These calculations can determine the geometries and energies of reactants, products, and, crucially, the transition states that connect them. rsc.org This information allows for the calculation of activation barriers, which are fundamental to predicting reaction kinetics through Transition State Theory. rsc.org

While specific kinetic data for this compound are not extensively documented in publicly available literature, the kinetics of structurally related unsaturated alcohols in gas-phase reactions have been investigated. These studies provide a valuable framework for understanding how structural features influence reactivity. For instance, the rate coefficients for reactions with hydroxyl (OH) radicals, a key atmospheric oxidant, have been determined for various butenols and methyl-butenols. These studies show that the position of the double bond and other substituents significantly impacts the reaction rate. rsc.orguwindsor.ca

Below is a table of experimentally determined rate constants for the reaction of analogous unsaturated alcohols with OH radicals, illustrating the typical range of reactivity for such compounds.

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
3-Buten-1-ol (B139374)3.20 x 10⁻¹¹
2-Methyl-3-buten-2-ol6.32 x 10⁻¹¹
3-Methyl-2-buten-1-ol1.46 x 10⁻¹⁰
3-Methyl-3-buten-1-ol1.00 x 10⁻¹⁰

This table presents kinetic data for compounds structurally analogous to this compound to provide context for its expected reactivity. Data sourced from studies on butenol (B1619263) and methyl-butenol reactions. rsc.orguwindsor.ca

The presence of the iodine atom in this compound would be expected to influence reaction kinetics through both steric and electronic effects. Its large size could sterically hinder approaches to the double bond, while its electronegativity and polarizability could affect the electronic properties of the alkene and the stability of reaction intermediates and transition states.

Role of Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, play a critical and often decisive role in chemical reactivity, catalysis, and stereochemical control. In this compound, the presence of both an iodine atom and a hydroxyl group provides opportunities for significant halogen and hydrogen bonding interactions.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wikipedia.org Consequently, the iodine atom in this compound is a potent halogen bond donor. The C-I bond creates a region of positive electrostatic potential (the σ-hole) on the iodine atom, opposite to the covalent bond, which can attractively interact with electron-rich species like carbonyls, amines, or anions. wikipedia.org

This interaction has been harnessed in the field of organocatalysis, where iodo-containing molecules activate substrates toward nucleophilic attack. researchgate.net Hypervalent iodine(III) compounds and iodolium salts, for example, have been successfully employed as powerful halogen-bonding catalysts in reactions such as Diels-Alder cycloadditions and Michael additions. bohrium.comnih.gov In these cases, the iodine atom coordinates to a Lewis basic site on a reactant (e.g., the carbonyl oxygen of a dienophile), lowering its LUMO energy and accelerating the reaction. bohrium.com

Similarly, the vinyl iodide moiety in this compound can function as an integrated directing group or catalyst. By forming a halogen bond with a reagent or another substrate, it can pre-organize the transition state assembly, potentially influencing both reaction rate and selectivity. This catalytic role is particularly relevant in reactions where activation of a Lewis basic functional group is required for initiation.

The hydroxyl group of an allylic alcohol is well-known to direct the stereochemical outcome of reactions at the adjacent double bond. wikipedia.orgacs.org This directing effect is primarily mediated through hydrogen bonding, where the alcohol proton interacts with an incoming reagent, guiding its delivery to a specific face of the alkene. wikipedia.org

A classic example of this phenomenon is the diastereoselective epoxidation of allylic alcohols. rsc.org When using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group forms a hydrogen bond with the peracid, leading to the delivery of the oxygen atom to the syn-face of the double bond with high selectivity. wikipedia.org The stabilization of the transition state by this hydrogen bond overrides steric considerations that might otherwise favor attack from the anti-face. wikipedia.org This directing effect is a general principle that applies to a wide range of reactions involving allylic alcohols. acs.orgrsc.org

For this compound, the allylic alcohol functionality is expected to exert strong stereochemical control. In reactions such as epoxidations, hydroborations, or cyclopropanations, the hydroxyl group can form an intramolecular hydrogen bond with the reagent, ensuring a facial bias in the approach to the double bond and leading to the preferential formation of one diastereomer. The specific conformation adopted by the molecule to facilitate this hydrogen bonding dictates the stereochemical pathway. wikipedia.org

Stereochemical Pathway Determination via Empirical Models

Empirical models provide a powerful predictive tool for understanding and forecasting the stereochemical outcomes of reactions, particularly those involving chiral centers. These models are based on the analysis of countless experimental results and are rationalized through fundamental principles of steric hindrance and electronic interactions.

One of the most successful and widely applied empirical models is the Felkin-Anh model, which predicts the stereochemistry of nucleophilic additions to chiral aldehydes and ketones possessing a stereocenter at the α-position. chemistnotes.comopenochem.org The model is based on a series of postulates regarding the transition state geometry:

Torsional Strain: The transition state is staggered, not eclipsed, to minimize torsional strain.

Steric Interactions: The largest substituent (L) on the α-carbon orients itself perpendicular to the plane of the carbonyl group, placing it anti-periplanar to the incoming nucleophile. This minimizes steric hindrance between the large group and the nucleophile. chemistnotes.comyoutube.com

Nucleophile Trajectory: The nucleophile does not attack at a 90° angle but rather follows the Bürgi-Dunitz trajectory, an angle of approximately 107° relative to the C=O bond. youtube.com

Following these principles, the nucleophile preferentially attacks from the face opposite the largest group and closest to the smallest group (S), leading to the major diastereomer. openochem.org A key modification to the model arises when an electronegative atom, such as a halogen or an oxygen, is present as a substituent on the α-carbon. In such cases, this electronegative group often acts as the "largest" group due to electronic repulsion and stabilizing orbital interactions (alignment of the C-X σ* orbital with the forming bond), regardless of its actual steric bulk. uwindsor.cachemistnotes.com

While this compound is not a carbonyl compound, the principles underlying the Felkin-Anh model are broadly applicable to its reactions. For instance, if the alcohol were oxidized to the corresponding α,β-unsaturated aldehyde, any subsequent 1,2-addition would be subject to these stereochemical predictions. More generally, the model's emphasis on minimizing steric interactions in the transition state is a universal principle used to rationalize stereoselectivity in many reactions, including those involving additions to the double bond of chiral allylic alcohols. nih.gov By analyzing the steric demands of the substituents around the reacting center, such empirical models allow chemists to predict the most likely stereochemical pathway.

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (E)-3-iodo-2-buten-1-ol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The presence of the electron-withdrawing iodine atom and the hydroxyl group, as well as the carbon-carbon double bond, would significantly affect the chemical shifts of nearby protons.

The stereochemistry of the double bond can be confirmed by the coupling constant (J) between the vinylic proton and the protons of the adjacent methylene (B1212753) group. In the (E)-isomer, a specific through-space interaction, known as the Nuclear Overhauser Effect (NOE), can be observed between the vinylic proton and the methyl protons, which would be absent in the (Z)-isomer.

Illustrative ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
-OHVariableSinglet (broad)-
-CH₂-~4.1Doublet~6
=CH-~6.2Triplet~6
-CH₃~2.5Singlet-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the sp² hybridized carbons of the double bond are particularly informative. The carbon atom bonded to the iodine would experience a significant upfield shift due to the heavy atom effect.

Illustrative ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C1 (-CH₂OH)~68
C2 (=CH-)~140
C3 (=CI-)~80
C4 (-CH₃)~28

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be expected for the O-H bond of the alcohol, the C=C double bond, and the C-I bond. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibration would be observed in the 1640-1680 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The C-I bond also typically gives rise to a strong Raman signal.

Illustrative Vibrational Spectroscopy Data for this compound

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
O-H~3350 (broad)WeakStretching
C-H (sp³)~2950-2850~2950-2850Stretching
C=C~1660Strong, ~1660Stretching
C-O~1050WeakStretching
C-I~550Strong, ~550Stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy, the molecular formula can be unequivocally confirmed.

For this compound (C₄H₇IO), the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis would be able to distinguish this exact mass from other potential molecular formulas with the same nominal mass. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the mass spectrum.

Illustrative HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[C₄H₇IO]⁺197.95417

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. chemsrc.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. chemsrc.com From this pattern, a detailed map of the electron density within the crystal can be generated, revealing the precise positions of all atoms in the molecule. chemsrc.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of the (E)-stereochemistry of the double bond. It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice. chemsrc.com While obtaining a suitable crystal for analysis can be a significant challenge, the structural information provided is unparalleled in its detail and accuracy. chemsrc.com

Computational Chemistry Studies of E 3 Iodo 2 Buten 1 Ol Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For a compound like (E)-3-iodo-2-buten-1-ol, DFT calculations would be instrumental in elucidating the mechanisms of various reactions it might undergo.

Researchers could employ DFT to model reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine atom, addition reactions to the double bond, or oxidation of the alcohol group. These calculations can help determine the feasibility of a proposed mechanism by calculating the energies of reactants, products, intermediates, and transition states. For instance, in a hypothetical reaction, DFT could be used to compare a concerted pathway versus a stepwise pathway, providing insights into the most likely reaction course.

Table 1: Hypothetical DFT Data for a Reaction of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-311+G(d,p)0.0
Transition State 1B3LYP/6-311+G(d,p)+15.2
IntermediateB3LYP/6-311+G(d,p)-5.7
Transition State 2B3LYP/6-311+G(d,p)+10.8
ProductsB3LYP/6-311+G(d,p)-20.3

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Exploration of Potential Energy Surfaces and Transition States

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. For a reaction involving this compound, exploring the PES is crucial for understanding its kinetics and thermodynamics.

Computational chemists would use methods like DFT to map out the PES for a given reaction. This involves identifying stationary points, which are points on the PES where the net force on each atom is zero. These include local minima (representing stable reactants, intermediates, and products) and saddle points (representing transition states). The energy difference between the reactants and the highest energy transition state on the reaction pathway determines the activation energy of the reaction.

Locating the precise geometry of a transition state is a key objective. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to find these critical points on the PES. The vibrational frequencies of the calculated structures are then analyzed to confirm their nature; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction and Rationalization of Regio- and Stereoselectivity

Many reactions involving unsymmetrical alkenes like this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry offers a powerful approach to predict and rationalize the observed selectivity.

By calculating the activation energies for the formation of all possible products, the kinetically favored product can be identified as the one formed via the lowest energy transition state. For example, in an addition reaction to the double bond, DFT calculations could determine whether the incoming group preferentially adds to the carbon atom bearing the iodine or the adjacent carbon. Similarly, the stereochemical outcome of a reaction, such as the formation of enantiomers or diastereomers, can be predicted by comparing the energies of the respective diastereomeric transition states.

Analysis of Metal-Olefin and Other Key Interactions

In the presence of a transition metal catalyst, this compound could participate in a variety of transformations, such as cross-coupling reactions. Understanding the interactions between the metal center and the organic substrate is fundamental to elucidating the catalytic cycle.

Computational methods can be used to model the coordination of the olefin (the double bond) to the metal center, forming a metal-olefin complex. The nature of this bonding, including the contributions of σ-donation from the olefin's π-orbital to the metal and π-backbonding from the metal's d-orbitals to the olefin's π*-antibonding orbital, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. Furthermore, other key interactions, such as the coordination of the hydroxyl group or the oxidative addition of the carbon-iodine bond to the metal, can be computationally investigated to build a complete picture of the catalytic mechanism.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for studying specific points on the PES, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape.

By simulating the motion of the atoms over a period of time at a given temperature, MD can reveal the preferred conformations of the molecule in different environments (e.g., in the gas phase or in a specific solvent). This is particularly important for understanding how the molecule's shape might influence its reactivity. For example, certain conformations may be more pre-disposed to intramolecular reactions or to binding with a catalyst or enzyme. The results of MD simulations can be used to identify the most populated conformers, which can then be used as starting points for more detailed DFT calculations of reaction mechanisms.

Green Chemistry and Sustainable Synthesis Approaches for E 3 Iodo 2 Buten 1 Ol

Development of Metal-Free and Catalyst-Free Transformations

The shift away from heavy-metal catalysts, which can lead to toxic waste and product contamination, is a central goal in green chemistry. For the synthesis of iodinated compounds like (E)-3-Iodo-2-buten-1-ol, metal-free approaches offer significant environmental benefits.

One established metal-free strategy involves the direct use of molecular iodine (I₂) or iodide salts, which can eliminate the need for transition metal catalysts. For instance, the synthesis of a related precursor, 3-iodo-3-buten-1-ol, has been achieved by reacting but-3-yn-1-ol with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl). This step, preceding a subsequent coupling reaction, is entirely metal-free. Iodine-mediated reactions are often highly efficient and can proceed under mild conditions. Molecular iodine, for example, can promote cyclization reactions in aqueous media without any additives, showcasing a catalyst-free and metal-free transformation. osti.gov I₂-mediated oxidative C–N bond formation is another example of a metal-free approach that can be applied in heterocyclic synthesis. scispace.com These examples underscore the potential for developing a direct, metal-free iodination of a suitable C4 precursor to yield this compound.

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Water)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Green chemistry encourages the use of non-toxic, renewable, and less volatile solvents like water, supercritical fluids, and Deep Eutectic Solvents (DESs).

Water , as a solvent, is non-toxic, non-flammable, and abundant. Its application in organic synthesis is growing, despite the low solubility of many organic substrates. Research has shown that water can promote certain reactions, such as the intramolecular iodocyclisation of 2-allylphenols using iodine, without the need for any organic co-solvents or additives. osti.gov This demonstrates the feasibility of performing iodination reactions in aqueous media.

Deep Eutectic Solvents (DESs) are emerging as a particularly promising class of green solvents. acs.org They are mixtures of two or more compounds, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids), which form a eutectic with a melting point much lower than the individual components. researchgate.netnih.gov Their advantages include low volatility, low toxicity, biodegradability, and the ability to be prepared from inexpensive, renewable materials. rsc.org DESs can act not only as solvents but also as catalysts, potentially simplifying reaction setups. acs.org The synthesis of this compound in a DES could significantly reduce the environmental footprint compared to using traditional volatile organic compounds (VOCs).

Solvent TypeExamplesAdvantagesDisadvantages
Conventional Organic SolventsToluene, Dichloromethane (B109758), THFHigh solubility for organic compoundsVolatile, often toxic, flammable, derived from petrochemicals
WaterH₂ONon-toxic, non-flammable, abundant, inexpensiveLow solubility for non-polar substrates, high boiling point can require more energy for removal
Deep Eutectic Solvents (DESs)Choline chloride:Urea, Choline chloride:GlycerolLow volatility, low toxicity, often biodegradable, tunable properties, can act as catalystsHigher viscosity can pose mixing and mass transfer challenges, purification of products can be difficult

Photochemical Reactions under Mild Conditions

Photochemical methods utilize light energy to initiate chemical reactions. This approach aligns with green chemistry principles by often enabling reactions to proceed at ambient temperature and pressure, thereby reducing energy consumption associated with heating. These reactions can offer unique selectivity and avoid the use of harsh chemical reagents.

In the context of synthesizing complex molecules related to allylic alcohols, photocatalysis has been successfully employed. For example, a visible-light-mediated reaction using an iridium photocatalyst under irradiation from blue LEDs has been used in the synthesis of complex organic structures. This method allows for the generation of reactive intermediates under exceptionally mild conditions. The use of light as a "reagent" is inherently clean and allows for precise control over the reaction. Such strategies could be adapted for the synthesis or modification of this compound, potentially by activating a precursor for a subsequent iodination step, minimizing heat and waste.

Electrochemical Synthetic Routes for Reduced Waste Generation

Electrosynthesis uses electricity to drive chemical reactions, replacing conventional stoichiometric reagents with electrons, which are considered a "traceless" reagent. This approach can significantly reduce waste generation and often avoids the use of hazardous and toxic oxidizing or reducing agents. mdpi.comnih.gov

For the synthesis of halogenated compounds, electrochemical methods are particularly attractive. Iodinating agents can be generated in situ from simple, non-hazardous iodide salts like potassium iodide (KI) in aqueous solutions. rsc.org By applying an electrical potential, iodide (I⁻) can be oxidized at an anode to form reactive iodine species (like I₂ or HIO) that can then iodinate an organic substrate in the same pot. rsc.org This process eliminates the need to handle corrosive or unstable iodinating reagents and avoids the production of reduced by-products from a chemical oxidant.

Furthermore, electrosynthesis provides a pathway for creating halohydrins from alkenes. By electrochemically generating halogen cations (like I⁺) stabilized by a solvent such as dimethyl sulfoxide (B87167) (DMSO), alkenes can be converted into the corresponding iodohydrins in a stereospecific manner. researchgate.net This type of direct, electro-mediated difunctionalization of a double bond represents a powerful and green strategy that could be applied to a butene-based precursor to form the target molecule. The selective oxidation of allylic alcohols can also be achieved using electrochemically generated hydrogen peroxide, further highlighting the versatility of electrosynthesis in reducing chemical waste. researchgate.net

Strategies for Enhanced Atom Economy and Reduction of By-products

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste.

The ideal reactions from an atom economy perspective are addition and rearrangement reactions, which have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. nih.gov In contrast, substitution and elimination reactions inherently generate by-products, leading to a lower atom economy.

Consider two hypothetical routes to this compound:

Substitution Reaction: Reacting (E)-3-chloro-2-buten-1-ol with sodium iodide. In this case, sodium chloride (NaCl) is formed as a by-product. The atoms of the NaCl are not part of the desired product, thus lowering the atom economy.

Addition Reaction: Reacting 2-butyn-1-ol (B121050) with hydrogen iodide (HI). This reaction involves the addition of H and I across the triple bond. Theoretically, all atoms from both reactants would be incorporated into the final product, resulting in a 100% atom economy.

Reaction TypeGeneral SchemeTheoretical Atom EconomyBy-products
AdditionA + B → C100%None
SubstitutionA-B + C → A-C + B&lt;100%Yes (B)
EliminationA → B + C&lt;100%Yes (C, if B is the desired product)
RearrangementA → B100%None

To improve sustainability, synthetic strategies should be designed to favor addition reactions over substitution reactions where possible. Another strategy involves the direct use of allylic alcohols as reactants, which can be more atom-economical as they often produce only water as a by-product. By prioritizing high atom economy, chemists can significantly reduce waste at its source, a fundamental goal of green chemistry.

Integration of Advanced Synthetic Platforms and Technologies

Flow Chemistry Applications in Synthesis

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a transformative technology in chemical synthesis. rsc.orgresearchgate.net Its advantages include enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. rsc.orgalmacgroup.com

Microreactors, with their high surface-area-to-volume ratio, provide exceptional control over reaction parameters such as temperature, pressure, and mixing. rsc.orgfrontiersin.org This precise control is crucial for reactions that are highly exothermic or involve unstable intermediates, which could be relevant in the synthesis or subsequent functionalization of (E)-3-Iodo-2-buten-1-ol. The small reactor volumes inherent to flow systems minimize the quantity of hazardous material present at any given moment, significantly enhancing process safety. rsc.orgfrontiersin.org

Scalability in flow chemistry is often achieved through "scaling-out" (running multiple reactors in parallel) or "sizing-up" (increasing reactor dimensions or run time), which is typically more predictable and less problematic than scaling up traditional batch reactors. almacgroup.comgoflow.at This allows for the on-demand generation of compounds from laboratory to production scales. rsc.org

Table 1: Advantages of Microreactors in Chemical Synthesis

Feature Benefit Relevance to this compound Synthesis
High Surface-to-Volume Ratio Superior heat transfer, precise temperature control. almacgroup.com Efficiently manage exothermicity in potential iodination or substitution reactions.
Efficient Micromixing Rapid mixing of reagents, improved reaction homogeneity. rsc.org Increase reaction rates and yields, minimize byproduct formation.
Small Internal Volume Enhanced safety with hazardous reagents or unstable intermediates. frontiersin.org Safer handling of potentially reactive intermediates in multi-step sequences.

| Predictable Scalability | Production can be increased by extending run time or numbering-up reactors. goflow.at | Streamlined transition from lab-scale synthesis to larger-scale production. |

Flow photochemistry overcomes many limitations of traditional batch photochemical reactions. goflow.atnih.gov The shallow path length of micro- or capillary reactors ensures uniform irradiation of the reaction mixture, preventing over-irradiation and the formation of byproducts that often plague batch processes due to the Beer-Lambert law. goflow.atbeilstein-journals.org This leads to cleaner reactions, higher yields, and significantly reduced reaction times. nih.gov While specific photochemical rearrangements of this compound are not detailed, the technology could be applied to induce isomerizations, cycloadditions, or other light-mediated transformations involving the alkene or iodo functional groups. acs.orgconicet.gov.ar The combination of photochemistry with flow technology provides a powerful and scalable tool for accessing novel molecular architectures. nih.govnih.gov

Biocatalysis for Asymmetric Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.govnih.gov

The kinetic resolution of racemic alcohols using enzymes, particularly lipases, is a well-established and robust method for obtaining enantiopure compounds. mdpi.compnas.org In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as the alcohol). nih.govnih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, and Pseudomonas cepacia lipase (PSL) are widely used for the resolution of a broad range of secondary alcohols, including allylic alcohols. nih.govmdpi.com

Dynamic kinetic resolution (DKR) is an advanced technique that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single desired enantiomer. mdpi.comnih.gov This is often achieved by pairing a lipase with a metal catalyst (e.g., ruthenium-based) that facilitates the racemization of the alcohol. nih.gov These methods could be applied to resolve a racemic mixture of 3-iodo-2-buten-1-ol, providing access to its individual enantiomers.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Allylic and Related Alcohols

Enzyme Substrate Type Acyl Donor Key Finding
Candida antarctica Lipase B (CALB) Sterically hindered allylic alcohols Acyl acetates Achieved dynamic kinetic resolution to yield optically pure allylic acetates. nih.gov
Pseudomonas cepacia Lipase (PSL-C) 1,2-diols containing a quaternary center Vinyl acetate Good conversions and enantioselectivities (E = 40) were achieved. nih.gov
Amano Lipase PS 1,2-diol with ester moiety - Catalyzed the formation of (R)-1,2-diol and (S)-acetate with high selectivity. nih.gov

| Lipase from Pseudomonas cepacia (PSC-II) | Chiral amine precursor for Ivabradine | Diethyl carbonate | Mediated resolution of the amine with 99% ee. mdpi.com |

Whole-cell biotransformations employ entire microorganisms (e.g., bacteria, yeast) as catalysts. core.ac.uk A key advantage is that they contain the necessary enzymes and cofactors (like NADH or NADPH), and the cellular machinery can regenerate these cofactors, eliminating the need to add them externally. uni-bonn.de Whole-cell systems containing alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to produce enantiopure secondary alcohols. researchgate.net

While wild-type organisms like baker's yeast have been used, they often contain multiple reductases with opposing stereoselectivities, which can lead to lower enantiomeric excess. core.ac.uk Modern approaches utilize genetically modified microorganisms, such as E. coli, that are engineered to overexpress a specific reductase with high selectivity, thus providing highly enantiopure products. nih.govuni-bonn.de Such a system could potentially be designed to produce a chiral version of 3-iodo-2-buten-1-ol via the asymmetric reduction of the corresponding ketone, 3-iodo-2-buten-1-one. The combination of metal catalysis with whole-cell catalysis in chemoenzymatic cascades is also an emerging strategy for synthesizing valuable chiral alcohols. nih.govresearchgate.net

Applications of E 3 Iodo 2 Buten 1 Ol in Complex Molecule Synthesis

Role as a Key Chiral Building Block and Advanced Intermediate

(E)-3-Iodo-2-buten-1-ol serves as a crucial precursor for the generation of chiral building blocks essential in asymmetric synthesis. While the molecule itself is achiral, it can be subjected to enantioselective processes to create stereocenters, transforming it into a valuable chiral synthon. The allylic alcohol functionality allows for enzymatic or catalytic asymmetric reactions to establish a chiral center, which can then direct the stereochemical outcome of subsequent transformations. As an advanced intermediate, the compound's vinyl iodide group provides a handle for a variety of carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This dual functionality enables the sequential and controlled introduction of complexity in the synthesis of chiral molecules.

Total Synthesis of Natural Products and Analogues (e.g., Fungal Decanolides)

A notable application of structurally similar iodoalkenols is in the total synthesis of naturally occurring macrocyclic lactones, such as fungal decanolides. Research has demonstrated the successful application of (E)-4-iodobut-3-en-1-ols, close structural relatives of this compound, in the gram-scale total synthesis of (-)-aspinolide A and (-)-5-epi-aspinolide A. nih.govrsc.org This underscores the strategic importance of the (E)-vinyl iodide motif in the construction of complex natural product frameworks.

In these syntheses, the vinyl iodide functionality is critical for the key macrocyclization step. A Nozaki-Hiyama-Kishi reaction is often employed to facilitate the ring closure, forming the characteristic ten-membered lactone ring of the decanolides. nih.govrsc.org The stereochemistry of the iodoalkenol precursor is crucial for establishing the final stereochemistry of the natural product.

Table 1: Key Transformations in Fungal Decanolide Synthesis

Transformation Description
Asymmetric Epoxidation Introduction of a stereocenter to establish chirality.
Epoxide Opening Ring-opening of the epoxide to extend the carbon chain.
Hydrozirconation-Iodination Stereoselective formation of the (E)-vinyl iodide from a terminal alkyne.
Esterification Formation of the linear precursor for macrocyclization.
Intramolecular Cyclization Ring-closing reaction, often a Nozaki-Hiyama-Kishi coupling, to form the macrocycle.

Preparation of Pharmaceutically Relevant Scaffolds and Advanced Intermediates

The structural features of this compound make it a valuable starting material for the synthesis of various scaffolds of pharmaceutical interest. The vinyl iodide allows for the introduction of a wide range of substituents through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. The allylic alcohol can be further manipulated or can act as a nucleophile in cyclization reactions to form heterocyclic systems that are prevalent in medicinal chemistry. These functionalized products serve as advanced intermediates in the synthesis of complex drug candidates.

Construction of Stereo-defined Polyenes and Macrocycles

The defined (E)-geometry of the double bond in this compound is a key feature that is exploited in the synthesis of stereo-defined polyenes and macrocycles. Through iterative cross-coupling strategies, this building block can be used to construct extended conjugated systems with precise control over the double bond geometry, which is often critical for the biological activity of polyene natural products.

Furthermore, the vinyl iodide moiety is instrumental in macrocyclization reactions. Beyond the synthesis of decanolides, this functional group can participate in intramolecular coupling reactions to forge large rings. This approach has been utilized in the synthesis of novel aromatic macrocycles, demonstrating the versatility of iodoalkenols in constructing diverse macrocyclic structures. nih.govrsc.org

Synthesis of Cyclic Ethers and Lactams through Intramolecular Cyclizations

Derivatives of this compound are suitable precursors for the synthesis of heterocyclic compounds such as cyclic ethers and lactams via intramolecular cyclization pathways. The allylic alcohol can be elaborated into a longer chain containing a terminal nucleophile. For the synthesis of cyclic ethers, the hydroxyl group itself can act as an internal nucleophile in reactions such as intramolecular Williamson ether synthesis or palladium-catalyzed cyclizations onto the vinyl iodide.

For the preparation of lactams, the alcohol functionality can be converted into an amine or a carboxylic acid derivative. Subsequent intramolecular amidation or other cyclization strategies can then be employed to form the lactam ring. The vinyl iodide can either be retained for post-cyclization functionalization or participate directly in the ring-forming step.

Future Research and Emerging Frontiers for this compound

The chemical compound this compound, a functionalized allylic alcohol, represents a versatile synthetic building block with significant potential for future research and application. While its direct exploration has been limited, the unique combination of a vinyl iodide and an allylic alcohol moiety within its structure opens avenues for innovative chemical transformations and the development of novel materials and bioactive molecules. This article explores the prospective research directions and emerging challenges centered around this promising compound.

Q & A

Q. How do solvent effects influence the conformational dynamics of this compound?

  • Techniques :
  • Variable-temperature NMR : Assess rotational barriers about the C2–C3 bond in DMSO-d₆ vs. CDCl₃ .
  • Dielectric constant analysis : Correlate solvent polarity with population of gauche vs. anti conformers .
  • Implications : Polar solvents stabilize intramolecular H-bonding, altering reactivity .

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